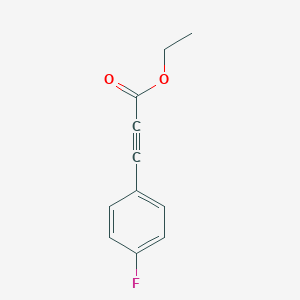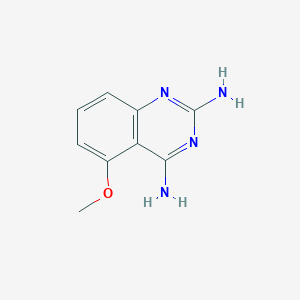
5-Methoxyquinazoline-2,4-diamine
Vue d'ensemble
Description
5-Methoxyquinazoline-2,4-diamine is a chemical compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
5-Methoxyquinazoline-2,4-diamine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as an anticancer agent. Several studies have shown that 5-Methoxyquinazoline-2,4-diamine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Mécanisme D'action
The mechanism of action of 5-Methoxyquinazoline-2,4-diamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
5-Methoxyquinazoline-2,4-diamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth. Additionally, 5-Methoxyquinazoline-2,4-diamine has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its high potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. Additionally, it has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the main limitations of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 5-Methoxyquinazoline-2,4-diamine. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination with other anticancer agents to increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxyquinazoline-2,4-diamine and its potential use in other scientific research applications.
Propriétés
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinazoline-2,4-diamine | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

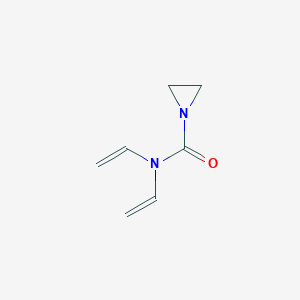
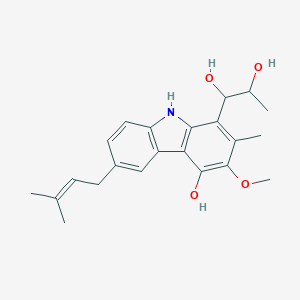
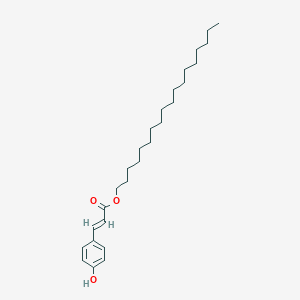
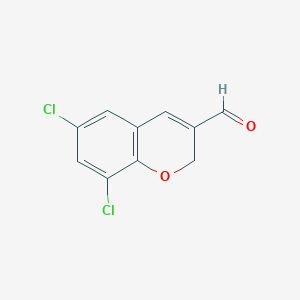
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
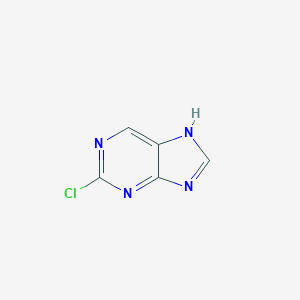
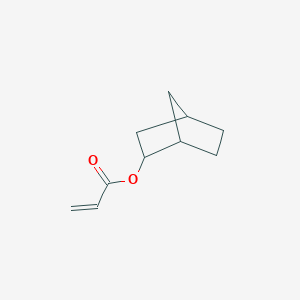
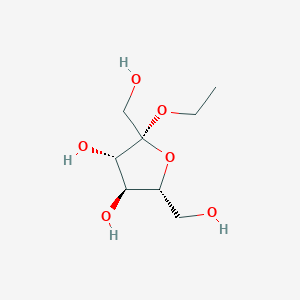
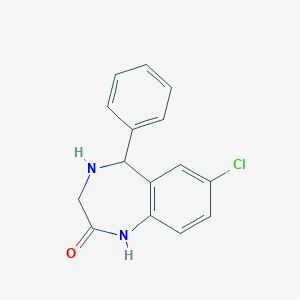
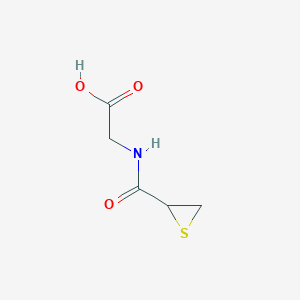
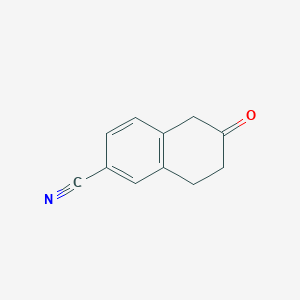
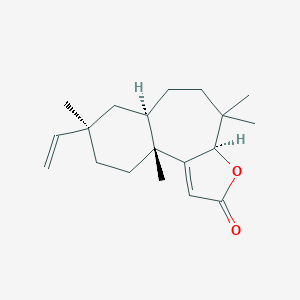
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
